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Cat. No.: B123466 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-

Methyl-1H-indazole. Due to the limited availability of published spectroscopic data for 3-
Methyl-1H-indazol-4-ol, this document focuses on the closely related and structurally similar

compound, 3-Methyl-1H-indazole. The data and methodologies presented herein serve as a

valuable reference for researchers, scientists, and professionals in drug development engaged

in the characterization of indazole derivatives. The principles and techniques described can be

readily adapted for the analysis of 3-Methyl-1H-indazol-4-ol and other similar molecules.

The guide is structured to provide a detailed examination of the spectroscopic properties of 3-

Methyl-1H-indazole, including data from Proton Nuclear Magnetic Resonance (¹H NMR),

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). Each section includes a summary of the key spectral data presented in a

clear, tabular format for ease of comparison and detailed experimental protocols. Furthermore,

a generalized workflow for the spectroscopic analysis of an organic compound is visualized

using a Graphviz diagram.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Methyl-1H-indazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms. The ¹H

NMR spectrum of 3-Methyl-1H-indazole exhibits characteristic signals for the aromatic protons

of the indazole ring system and the methyl group at the 3-position.

Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-1H-indazole

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.71 - 7.74 m - 1H, Ar-H

7.50 - 7.54 m - 2H, Ar-H

7.40 - 7.44 m - 1H, Ar-H

7.32 dd 14.6, 7.3 1H, Ar-H

7.21 t 7.5 1H, Ar-H

2.67 s - 3H, -CH₃

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from publicly available spectral

databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

The ¹³C NMR spectrum of 3-Methyl-1H-indazole shows distinct signals for each carbon atom in

the molecule, including the aromatic carbons and the methyl carbon.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methyl-1H-indazole[1]
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Chemical Shift (δ) ppm Assignment

144.0 C

140.3 C

139.5 C

129.4 CH

127.2 CH

126.1 C

124.9 CH

122.4 CH

120.8 CH

120.6 CH

110.4 C

11.9 -CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data sourced from publicly available spectral

databases.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3-Methyl-1H-indazole

displays characteristic absorption bands corresponding to the vibrations of the N-H bond, C-H

bonds of the aromatic ring and the methyl group, and the C=C and C=N bonds of the indazole

ring.

Table 3: IR Spectroscopic Data for 3-Methyl-1H-indazole[1]
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Wavenumber (cm⁻¹) Intensity Assignment

1594 - C=C/C=N stretching

1507 - C=C/C=N stretching

1443 - C-H bending (methyl)

750 -
C-H out-of-plane bending

(aromatic)

Sample Preparation: KBr pellet or thin film. Data sourced from publicly available spectral

databases.[1]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 3-Methyl-1H-indazole shows the molecular ion peak (M⁺) and various

fragment ions, which can be used to confirm the molecular weight and deduce structural

information.

Table 4: Mass Spectrometry Data for 3-Methyl-1H-indazole[1]

m/z Relative Intensity (%) Assignment

208 100 [M]⁺

193 - [M-CH₃]⁺

167 - -

139 - -

104 - -

77 - [C₆H₅]⁺

Ionization Method: Electron Impact (EI). Data sourced from publicly available spectral

databases.[1]
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Experimental Protocols
The following sections provide detailed, generalized methodologies for the key spectroscopic

experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.

Materials:

NMR tube (5 mm diameter)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Analyte (3-Methyl-1H-indazole or derivative)

Pipette

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR and

place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Gently vortex the mixture until the sample is completely dissolved.

Using a pipette, transfer the solution into a clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample in the NMR spectrometer.
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Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, thereby improving the resolution of

the spectra.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

spectral width, and relaxation delay).

Acquire the NMR spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the analyte to identify functional groups.

Method: Thin Solid Film[2] Materials:

Salt plates (e.g., NaCl or KBr)

Volatile solvent (e.g., methylene chloride or acetone)

Analyte (3-Methyl-1H-indazole or derivative)

Pipette
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FTIR spectrometer

Procedure:

Sample Preparation:

Dissolve a small amount (a few milligrams) of the solid analyte in a few drops of a volatile

solvent in a small vial.

Place a single, clean salt plate on a clean, dry surface.

Using a pipette, apply a drop of the solution to the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)[4][5]
Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Method: Electron Ionization (EI) Mass Spectrometry[3][4] Materials:

Mass spectrometer with an EI source
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Sample vial

Volatile solvent (if necessary)

Direct insertion probe or GC inlet

Procedure:

Sample Introduction:

For a solid sample, a small amount is placed in a capillary tube at the end of a direct

insertion probe.

The probe is inserted into the ion source of the mass spectrometer.

The sample is heated to vaporize it directly into the ion source.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This bombardment causes the ejection of an electron from the molecule, forming a

molecular ion (M⁺).

Mass Analysis:

The newly formed ions are accelerated out of the ion source by an electric field.

The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector),

which separates them based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected by an electron multiplier or a similar detector.

The detector generates a signal that is proportional to the number of ions of a specific m/z

striking it.
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Data Presentation:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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